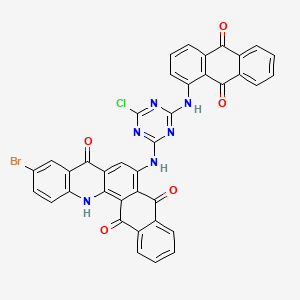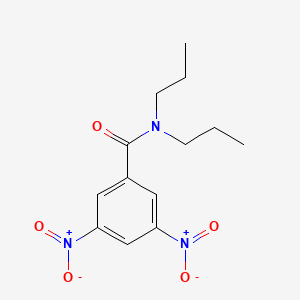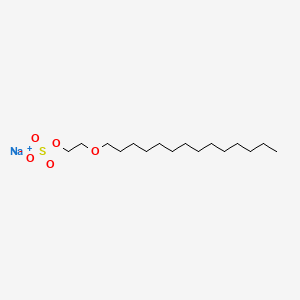
Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:
Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.
Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.
Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the original compound.
Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.
Scientific Research Applications
2-Tetradecyloxyethyl sodium sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.
Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .
Properties
CAS No. |
3694-74-4 |
|---|---|
Molecular Formula |
C16H33NaO5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
sodium;2-tetradecoxyethyl sulfate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
XYWGYCTUGYVSIZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


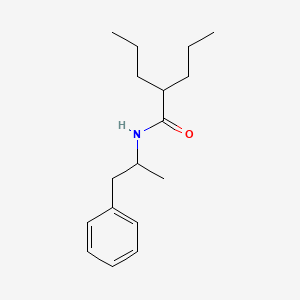
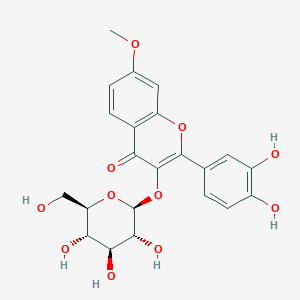
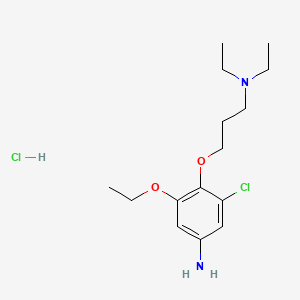
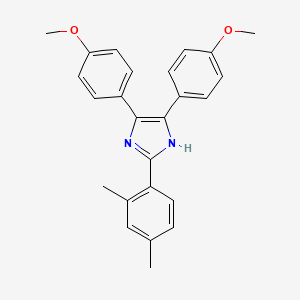
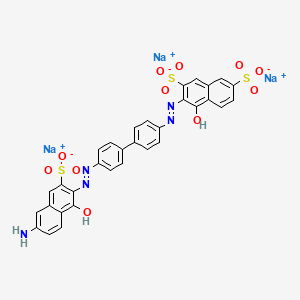
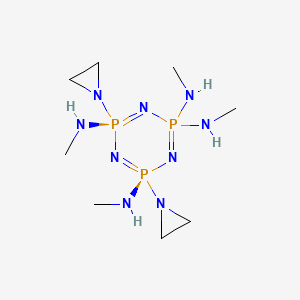

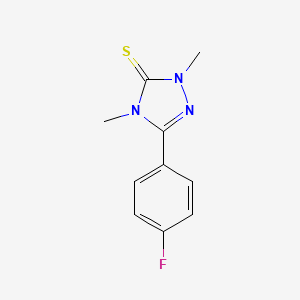
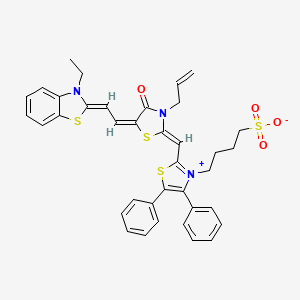
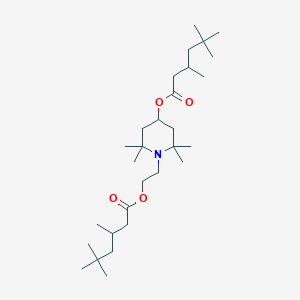
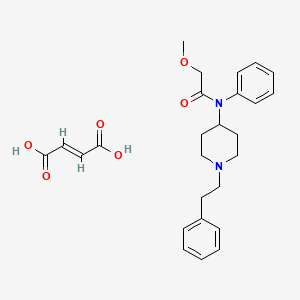
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
